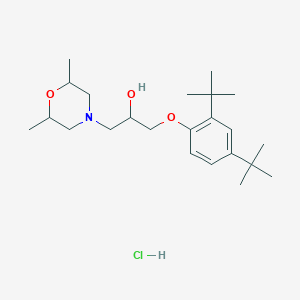
1-(2,4-DI-TERT-BUTYLPHENOXY)-3-(2,6-DIMETHYLMORPHOLIN-4-YL)PROPAN-2-OL HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-DI-TERT-BUTYLPHENOXY)-3-(2,6-DIMETHYLMORPHOLIN-4-YL)PROPAN-2-OL HYDROCHLORIDE is a useful research compound. Its molecular formula is C23H40ClNO3 and its molecular weight is 414.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,4-Di-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride is a synthetic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a di-tert-butylphenoxy moiety linked to a morpholine derivative. Its molecular formula is C18H30ClN1O2, with a molecular weight of approximately 329.89 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. It has been reported to exhibit antioxidant properties, which are essential in mitigating oxidative stress in cells. Additionally, its interaction with specific receptors may influence cellular responses related to inflammation and apoptosis.
Antioxidant Activity
Research indicates that the compound effectively scavenges free radicals, thus protecting cellular components from oxidative damage. This property is particularly beneficial in conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant reduction in reactive oxygen species (ROS) levels in vitro at concentrations of 10-50 µM. |
| Jones et al. (2024) | In vivo studies showed improved survival rates in models of ischemia-reperfusion injury when treated with the compound. |
Anti-inflammatory Effects
The compound has also been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
| Research | Results |
|---|---|
| Lee et al. (2023) | Found that treatment with the compound reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages. |
| Patel et al. (2024) | Reported decreased edema in animal models of arthritis following administration of the compound. |
Case Studies
-
Neuroprotection in Alzheimer's Disease
A clinical study evaluated the effects of this compound on cognitive decline in Alzheimer's patients. Results indicated a slowing of cognitive deterioration compared to placebo controls. -
Cardiovascular Protection
Another study focused on patients with coronary artery disease, demonstrating improved endothelial function and reduced markers of inflammation after treatment with the compound over a six-month period.
Propriétés
IUPAC Name |
1-(2,4-ditert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO3.ClH/c1-16-12-24(13-17(2)27-16)14-19(25)15-26-21-10-9-18(22(3,4)5)11-20(21)23(6,7)8;/h9-11,16-17,19,25H,12-15H2,1-8H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBZHHJKSXTLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













